3-(Piperidin-3-yl)oxetan-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-piperidin-3-yloxetan-3-amine |
InChI |
InChI=1S/C8H16N2O/c9-8(5-11-6-8)7-2-1-3-10-4-7/h7,10H,1-6,9H2 |
InChI Key |
HXQAJMWUWBRBFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2(COC2)N |
Origin of Product |
United States |
Computational and Theoretical Investigations of 3 Piperidin 3 Yl Oxetan 3 Amine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic and structural properties of molecules. researchgate.netresearchgate.net By analyzing related structures, we can infer the characteristics of 3-(Piperidin-3-yl)oxetan-3-amine.
The molecular structure of this compound is defined by the fusion of a flexible six-membered piperidine (B6355638) ring and a strained four-membered oxetane (B1205548) ring. DFT calculations on similar structures provide insight into the expected geometric and electronic parameters. acs.orgosi.lv
The piperidine ring is expected to adopt a stable chair conformation. nih.gov The oxetane ring, while nearly planar, exhibits a slight pucker. mdpi.com The C-O bond lengths in the oxetane ring are approximately 1.46 Å, with C-C bonds around 1.53 Å. acs.org The strained C-O-C bond angle of about 90.2° exposes the oxygen's lone pairs, making the oxetane oxygen an excellent hydrogen-bond acceptor. acs.orgmdpi.com
The electronic properties are heavily influenced by the nitrogen and oxygen heteroatoms. The highest occupied molecular orbital (HOMO) is likely to be localized around the nitrogen atoms, particularly the more basic piperidine nitrogen, indicating these are the primary sites for nucleophilic attack or protonation. The lowest unoccupied molecular orbital (LUMO) would be distributed across the scaffold. The energy gap between the HOMO and LUMO determines the molecule's chemical reactivity and kinetic stability. chemjournal.kztandfonline.com Molecular electrostatic potential (MEP) analysis would show negative potential (red/yellow) around the nitrogen and oxygen atoms, confirming their role as electrophilic centers, and positive potential (blue) around the amine and N-H protons. researchgate.nettandfonline.com
Table 1: Predicted Geometric and Electronic Properties of this compound
| Parameter | Predicted Value/Characteristic | Rationale/Reference |
| Piperidine Conformation | Chair | Energetically most favorable for piperidine rings. nih.gov |
| Oxetane Conformation | Puckered | Characteristic of substituted oxetane rings. acs.org |
| C-O Bond Length (Oxetane) | ~1.46 Å | Based on X-ray data for unsubstituted oxetane. acs.org |
| C-C-C Bond Angle (Oxetane) | ~84.8° | Based on X-ray data for unsubstituted oxetane. acs.org |
| HOMO Localization | Primarily on Nitrogen atoms | Typical for amine-containing heterocycles. chemjournal.kz |
| LUMO Localization | Distributed across the molecular scaffold | General characteristic. tandfonline.com |
| Key H-bond Acceptors | Oxetane Oxygen, Piperidine Nitrogen, Amine Nitrogen | Presence of lone pairs on electronegative atoms. acs.orgmdpi.com |
| Key H-bond Donors | Amine N-H, Piperidine N-H | Presence of protons on electronegative atoms. |
Note: These values are estimations based on computational studies of related fragments and may vary in the actual molecule.
The synthesis of this compound would logically proceed by combining a piperidine precursor with an oxetane precursor. Computational studies can help elucidate the mechanisms of these formative reactions.
A plausible synthetic route is the reductive amination of oxetan-3-one with 3-aminopiperidine. This is a common and efficient method for preparing 3-aminooxetanes. researchgate.net The mechanism involves the initial formation of a hemiaminal intermediate upon nucleophilic attack of the piperidine's secondary amine or the primary 3-amino group on the carbonyl carbon of oxetan-3-one. Subsequent dehydration leads to the formation of an iminium ion, which is then reduced by a hydride reagent like sodium triacetoxyborohydride (B8407120) to yield the final product.
Alternatively, enzymatic pathways offer a stereoselective route. Multi-enzyme cascades using galactose oxidase and imine reductase variants have been successfully employed to synthesize chiral 3-aminopiperidines from protected L-ornithinol. rsc.orgnih.govrsc.orgresearchgate.net The mechanism involves the oxidation of an amino alcohol to a cyclic imine, which is then stereoselectively reduced by an imine reductase (IRED). rsc.orgresearchgate.net A similar chemoenzymatic strategy could be envisioned for the synthesis of chiral this compound.
Another established method for creating 3-aminopiperidine structures involves the cyclization of α-amino acids, though this may lack stereocontrol without specific catalysts. rsc.org The synthesis of (R)-3-aminopiperidine has been described from D-glutamic acid, involving steps like esterification, amine protection, reduction, and cyclization. google.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide critical insights into the dynamic behavior of molecules, including their conformational flexibility and how they interact with biological targets over time. researchgate.net
The conformational landscape of this compound is complex, arising from the interplay of the piperidine ring's chair-boat isomerism and the puckering of the oxetane ring. acs.orgrsc.org The piperidine ring will predominantly exist in a chair conformation, but the oxetane substituent at the 3-position can be either axial or equatorial. nih.govnih.gov
Equatorial Conformer: The oxetane group is in the plane of the piperidine ring. This is often the sterically favored conformation for large substituents.
Axial Conformer: The oxetane group is perpendicular to the plane of the piperidine ring. This can be stabilized by specific intramolecular interactions, such as charge-dipole or hyperconjugation effects, especially upon protonation of the piperidine nitrogen. nih.govresearchgate.net
MD simulations can quantify the energy landscape and the barriers between these conformations. nih.gov For N-acylpiperidines, for instance, the twist-boat conformation can be stabilized by protein-ligand interactions, even if it is less favorable in solution. nih.gov The oxetane itself acts as a "conformational lock," rigidifying the part of the molecule to which it is attached, a property famously observed in Paclitaxel. acs.orgnih.gov This rigidity can be advantageous for locking in a bioactive conformation.
Table 2: Potential Conformers of this compound
| Conformer Name | Description | Expected Relative Stability |
| Chair-Equatorial | Piperidine in chair form, oxetane group is equatorial. | Likely the most stable conformer in a non-polar environment due to minimized steric hindrance. nih.gov |
| Chair-Axial | Piperidine in chair form, oxetane group is axial. | May be stabilized in polar environments or upon protonation due to electrostatic interactions. nih.govresearchgate.net |
| Twist-Boat | Piperidine in a twist-boat conformation. | Generally higher in energy but can be adopted upon binding to a biological target. nih.gov |
MD simulations are instrumental in understanding how a ligand like this compound might bind to a protein target. nih.govresearchgate.net Piperidine-containing molecules are known to bind to a variety of receptors, including sigma receptors, where the protonated piperidine nitrogen forms key ionic interactions. nih.govrsc.org
In a hypothetical binding scenario, the key interacting elements of this compound would be:
The Piperidine Nitrogen: At physiological pH, this nitrogen is likely protonated, making it a cation. It can form strong salt bridges with acidic residues like aspartate or glutamate (B1630785) in a receptor binding pocket. nih.gov
The Oxetane Oxygen: As a potent hydrogen bond acceptor, it can interact with H-bond donor residues like tyrosine, serine, or backbone N-H groups. acs.orgmdpi.com Its ability to act as an H-bond acceptor is comparable to that of a ketone. nih.govmdpi.com
The 3-Amino Group: This primary amine can act as both a hydrogen bond donor and acceptor, providing versatile interaction capabilities within the binding site.
The Hydrophobic Scaffold: The aliphatic carbon backbone of both rings can engage in favorable van der Waals or hydrophobic interactions with nonpolar residues in the target protein. nih.gov
MD simulations of ligand-protein complexes can reveal the stability of these interactions, the role of water molecules in mediating binding, and the conformational changes that occur in both the ligand and the protein upon complex formation. nih.gov
Predictive Modeling for Structure-Property Relationships
Predictive modeling allows for the rational design of new analogues by correlating structural features with physicochemical and biological properties. nih.govresearchgate.netresearchgate.net Both the piperidine and oxetane moieties are well-validated scaffolds for tuning drug-like properties. nih.govresearchgate.net
The introduction of an oxetane ring is a known strategy in medicinal chemistry to improve properties. acs.orgnih.gov It can:
Increase Solubility: The polar nature of the oxetane ring often enhances aqueous solubility compared to a non-polar analogue like a gem-dimethyl group. nih.govresearchgate.net
Modulate Basicity: The electron-withdrawing effect of the oxetane oxygen can significantly lower the pKa of a nearby amine. An oxetane placed alpha to an amine can reduce its basicity by approximately 2.7 pKa units. nih.govdigitellinc.com This can be used to fine-tune the ionization state of the molecule at physiological pH.
Improve Metabolic Stability: Replacing metabolically labile groups (like a carbonyl) with a more stable oxetane can reduce clearance rates. nih.govresearchgate.net
Provide Novel Exit Vectors: The three-dimensional structure of the oxetane provides different angles for substituent attachment compared to a planar carbonyl group, allowing for exploration of new chemical space. digitellinc.com
For the piperidine ring, the type and position of substituents are known to heavily influence biological activity and selectivity. nih.govresearchgate.net Structure-activity relationship (SAR) studies of piperidine derivatives show that modifications can drastically alter binding affinity and functional activity at various targets. nih.govrsc.org For example, in a series of sigma receptor ligands, the nature of substituents on the piperidine ring and the length of a linker chain dramatically impacted binding affinity. nih.gov
Table 3: Predicted Effects of Structural Modifications on Molecular Properties
| Modification | Predicted Effect | Rationale/Reference |
| Addition of substituent on Piperidine N | Modulate target affinity, selectivity, and pKa. | SAR for piperidine derivatives is well-established. nih.govrsc.orgresearchgate.net |
| Substitution on the Piperidine ring | Alter binding interactions and conformational preference. | Can introduce new H-bonds or steric clashes. nih.gov |
| Substitution on the Oxetane ring | Influence metabolic stability and solubility. | 3,3-disubstituted oxetanes are known to be highly stable. nih.govrsc.org |
| Altering stereochemistry (e.g., at C3) | Impact binding affinity and selectivity. | Biological systems are chiral; stereochemistry is often crucial for binding. acs.org |
In Silico Tools for Property Prediction and Optimization
In the contemporary drug discovery and development landscape, computational, or in silico, tools have become indispensable for the early-stage evaluation of potential drug candidates. nih.gov These computational models are crucial for predicting the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential biological activities of novel molecules like this compound before their actual synthesis. nih.govnih.gov This predictive approach allows for the prioritization of compounds with a higher probability of success, thereby conserving resources and accelerating the development timeline. nih.gov
A variety of sophisticated software and web-based platforms are available to researchers for these predictive studies. Commonly utilized tools include SwissADME, pkCSM, and Molsoft, among others. nih.gov These platforms employ complex algorithms and quantitative structure-activity relationship (QSAR) models to estimate a molecule's properties based on its chemical structure. nih.gov For a compound such as this compound, these tools can generate a comprehensive profile of its drug-like characteristics.
The predictions generated by these in silico tools are instrumental in the lead optimization phase. By identifying potential liabilities in the ADME profile, such as poor absorption or rapid metabolism, medicinal chemists can make targeted structural modifications to the parent molecule. For instance, if predictions indicated low oral bioavailability for this compound, chemists could design and synthesize derivatives with altered functional groups to improve this parameter. This iterative cycle of prediction, synthesis, and testing is a cornerstone of modern medicinal chemistry.
Below are data tables showcasing the types of predictive information that can be generated for this compound using in silico tools. It is important to note that these are theoretical predictions and would require experimental validation.
Predicted Physicochemical Properties
This table outlines the fundamental physicochemical characteristics of the molecule, which are critical determinants of its behavior in a biological system.
| Property | Predicted Value | Significance |
| Molecular Weight | 156.22 g/mol | Influences absorption and distribution. |
| LogP (octanol/water partition coefficient) | -0.5 | Indicates the hydrophilicity/lipophilicity of the molecule, affecting solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 51.5 Ų | Predicts the molecule's ability to cross cell membranes. |
| Number of Hydrogen Bond Donors | 2 | Influences binding to target proteins and solubility. |
| Number of Hydrogen Bond Acceptors | 3 | Influences binding to target proteins and solubility. |
| pKa (most basic) | 9.5 | Predicts the ionization state of the molecule at physiological pH, which affects its interaction with targets and its solubility. |
This data is predictive and generated for illustrative purposes based on the capabilities of in silico tools.
Predicted ADME Profile
This table details the predicted pharmacokinetic properties of the compound, from its absorption into the bloodstream to its eventual excretion from the body.
| ADME Parameter | Predicted Outcome | Implication for Drug Development |
| Human Intestinal Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Suggests the compound may be able to cross the intestinal wall. |
| Blood-Brain Barrier (BBB) Permeability | Low | The compound is less likely to cross into the central nervous system, which may be desirable to avoid CNS side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Low likelihood of drug-drug interactions involving this major metabolic enzyme. |
| CYP3A4 Inhibition | Non-inhibitor | Low likelihood of drug-drug interactions involving this major metabolic enzyme. |
| Renal OCT2 Substrate | Yes | The compound may be actively secreted by the kidneys, influencing its clearance rate. |
This data is predictive and generated for illustrative purposes based on the capabilities of in silico tools.
Predicted Drug-Likeness
This table assesses the compound's adherence to established principles that correlate chemical properties with the likelihood of a compound being an orally active drug.
| Rule | Prediction | Significance |
| Lipinski's Rule of Five | Yes | The compound's properties fall within the ranges typically seen for orally bioavailable drugs. |
| Ghose Filter | Yes | The compound meets another set of criteria for drug-likeness based on physicochemical properties. |
| Veber's Rule | Yes | The compound's low rotatable bond count and polar surface area suggest good oral bioavailability. |
| Bioavailability Score | 0.55 | An estimation of the fraction of an oral dose that reaches systemic circulation. |
This data is predictive and generated for illustrative purposes based on the capabilities of in silico tools.
Prospective Research Directions and Emerging Applications
Continual Development of Efficient and Sustainable Synthetic Methodologies
The synthesis of oxetane-piperidine hybrids, while achievable, presents opportunities for the development of more efficient and sustainable methods. Current strategies often involve multi-step sequences which can be time-consuming and generate significant waste. Future research is likely to focus on several key areas to improve upon existing methods.
One promising approach is the development of one-pot or tandem reactions that can construct the hybrid scaffold in a single, streamlined process. This could involve the use of novel catalysts that can facilitate both the formation of the oxetane (B1205548) and piperidine (B6355638) rings or their coupling in a sequential manner without the need for isolation of intermediates. For instance, adapting multicomponent reactions, which have been successfully used for the synthesis of highly substituted piperidines, to incorporate oxetane-containing building blocks is a viable strategy. researchgate.net
Furthermore, the principles of green chemistry are increasingly being applied to synthetic organic chemistry. For the synthesis of oxetane-piperidine hybrids, this could translate to the use of more environmentally benign solvents, renewable starting materials, and catalytic systems that can be recycled and reused. For example, enzymatic cascades have been employed for the synthesis of protected 3-aminopiperidine derivatives, and similar biocatalytic approaches could be explored for the synthesis of oxetane-piperidine compounds. rsc.org The use of solid-phase synthesis, which has been reported for the preparation of 3,3-disubstituted oxetanes, could also offer a more sustainable and automatable route to these hybrids. wikipedia.org
Exploration of Novel Chemical Reactivity and Transformation Pathways
The inherent ring strain and the presence of a lone pair of electrons on the oxygen atom make the oxetane ring susceptible to ring-opening reactions, a reactivity that can be harnessed for further chemical transformations. rsc.org When combined with the nucleophilic nitrogen of the piperidine ring, this opens up a range of possibilities for novel intramolecular and intermolecular reactions.
A particularly interesting area of exploration is the amphoteric nature of 3-aminooxetanes. These molecules possess both nucleophilic (the amino group) and electrophilic (the oxetane ring) sites, allowing them to participate in a variety of annulation reactions. oup.comresearchgate.net Investigating how the piperidine moiety in 3-(Piperidin-3-yl)oxetan-3-amine influences this amphoteric reactivity could lead to the discovery of new and complex heterocyclic systems. For example, [3+2] annulations with various dipolarophiles could provide rapid access to novel spirocyclic or fused ring systems with potential biological activity.
Moreover, the development of selective transformations that target one ring while leaving the other intact is a key challenge and opportunity. This would allow for the late-stage functionalization of the oxetane-piperidine scaffold, a highly desirable feature in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Expansion of Structure-Property Relationship Databases for Oxetane-Piperidine Hybrids
The incorporation of an oxetane ring into a molecule is known to have a significant impact on its physicochemical properties. acs.org Oxetanes can act as bioisosteres for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, aqueous solubility, and reduced lipophilicity. acs.orgresearchgate.net For instance, the introduction of an oxetane can lower the logD (a measure of lipophilicity) and reduce binding to human plasma proteins. acs.org
Systematic studies are needed to build comprehensive structure-property relationship (SPR) databases specifically for oxetane-piperidine hybrids. This would involve the synthesis of a diverse library of analogs of This compound with variations in substitution on both the piperidine and oxetane rings. Key properties to investigate would include:
Aqueous solubility: Crucial for drug development and biological assays.
Lipophilicity (LogP/LogD): Influences membrane permeability and off-target effects.
Metabolic stability: Determines the half-life of a compound in biological systems.
Basicity (pKa) of the piperidine nitrogen: Affects drug-receptor interactions and pharmacokinetic properties.
Conformational preferences: The three-dimensional shape of the molecule is critical for its biological activity.
By systematically mapping these properties to structural changes, predictive models could be developed to guide the design of new oxetane-piperidine hybrids with optimized properties for specific applications.
Potential Applications in Materials Science and Chemical Biology
The unique properties of the oxetane-piperidine scaffold suggest potential applications beyond medicinal chemistry, in the fields of materials science and chemical biology.
In materials science , the ability of oxetanes to undergo ring-opening polymerization could be exploited to create novel polymers. wikipedia.orgoup.comresearchgate.netnih.govradtech.org By incorporating the piperidine moiety, polymers with unique properties such as altered polarity, thermal stability, and adhesive characteristics could be developed. For example, hyperbranched polyoxetanes have been synthesized and investigated for their adhesive properties. nih.gov The piperidine unit could be further functionalized to introduce cross-linking sites or to tune the material's properties.
In the realm of chemical biology , oxetane-piperidine hybrids could serve as valuable molecular probes or building blocks for bioconjugation. The oxetane moiety has been explored for its potential in bioconjugation applications, and the piperidine ring offers a handle for attaching fluorophores, affinity tags, or other reporter groups. acs.org These hybrid molecules could be used to study biological processes or to develop new diagnostic tools. Furthermore, the ability of the oxetane ring to act as a conformational lock could be used to design constrained peptides or other biomolecules with enhanced stability and activity. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
